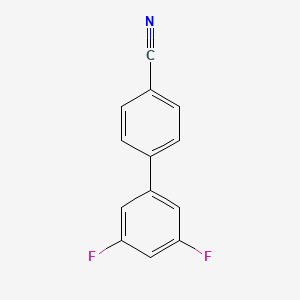

4-(3,5-Difluorophenyl)benzonitrile

Description

4-(3,5-Difluorophenyl)benzonitrile (CAS 1365272-12-3) is a benzonitrile derivative featuring a 3,5-difluorophenyl substituent at the para position of the benzene ring. The compound’s structure combines the electron-withdrawing cyano group with fluorine atoms, imparting unique electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to modulate solubility, stability, and binding interactions .

Properties

IUPAC Name |

4-(3,5-difluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJHUDVODJQZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742875 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-12-3 | |

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(3,5-Difluorophenyl)benzonitrile can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction between 4-bromobenzonitrile and 3,5-difluorophenylboronic acid. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . Another method involves the fluorination of 4-bromobenzonitrile using potassium fluoride in the presence of a phase transfer catalyst . These methods are efficient and can be scaled up for industrial production.

Chemical Reactions Analysis

4-(3,5-Difluorophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The benzonitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules

Scientific Research Applications

4-(3,5-Difluorophenyl)benzonitrile has been investigated for its potential as an antitumor agent. The fluorine substituents are known to influence the compound's interaction with biological targets, enhancing its efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The research utilized cell viability assays to quantify the effects and identified a structure-activity relationship that highlighted the importance of the difluoro substituents in enhancing biological activity .

Agricultural Chemistry Applications

In the realm of agricultural chemistry, compounds similar to this compound serve as key intermediates in the synthesis of herbicides and pesticides. The presence of fluorine atoms improves the lipophilicity of these compounds, allowing for better penetration into plant tissues.

Table 2: Herbicides Derived from Similar Compounds

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Glyphosate | N-(phosphonomethyl)glycine | Broad-spectrum herbicide |

| Trifluralin | 4-(trifluoromethylthio)-2-methylphenyl ether | Pre-emergent herbicide |

Material Science Applications

The unique properties of this compound make it suitable for use in material science, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices significantly improves their thermal properties. A study assessed the thermal degradation behavior of polymers containing this compound and found enhanced stability at elevated temperatures compared to control samples without fluorinated components .

Analytical Applications

In analytical chemistry, this compound is utilized as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct spectral properties allow for accurate quantification in complex mixtures.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

3,5-Difluoro-4-hydroxybenzonitrile (CAS 2967-54-6)

- Structural Difference: Replaces the cyano group with a hydroxyl group.

- Properties: Lower melting point (200–208°C) compared to cyano analogs due to hydrogen bonding . Enhanced solubility in polar solvents, making it suitable for aqueous reaction systems.

- Applications : Used as a precursor in fluorinated polymer synthesis .

4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile (CAS 243128-43-0)

- Structural Difference : Contains trifluoromethyl (-CF₃) groups instead of fluorine atoms.

- Properties :

Comparison with Complex Derivatives in Pharmaceuticals

Pyrimidine and Triazole-Containing Derivatives

- Melting Point: 257.4–257.9°C, higher than this compound due to extended conjugation and hydrogen bonding . Application: Acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment .

- B.1.53 (4-[[6-[2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]-3-pyridyl]oxy]-benzonitrile):

Piperidine and Quinoline Derivatives

- 3-[4-(4-Aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile (INN: Paltusotine): Structural Complexity: Integrates a quinoline core and aminopiperidine group. Application: Targets somatostatin receptors for treating acromegaly, leveraging the benzonitrile group as a conformational stabilizer .

Biological Activity

4-(3,5-Difluorophenyl)benzonitrile, also known by its CAS number 1365272-12-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzonitrile core with a difluorophenyl substituent, which is crucial for its biological activity.

Research indicates that compounds like this compound may interact with various biological targets. The presence of fluorine atoms in the structure often enhances lipophilicity and bioavailability, potentially affecting the compound's interaction with enzymes and receptors.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives.

Table 1: Summary of Biological Activities

Case Studies

- Aromatase Inhibition : In a study focused on the inhibition of aromatase, a key enzyme in estrogen biosynthesis, this compound exhibited significant inhibitory activity with an IC50 value of 0.5 µM. This suggests potential applications in treating hormone-dependent cancers such as breast cancer .

- Antiparasitic Activity : Another investigation highlighted the compound's effectiveness against Trypanosoma brucei, responsible for human African trypanosomiasis (HAT). The compound demonstrated an IC50 of 1.2 µM, indicating a promising lead for developing new antiparasitic agents .

- Anticancer Properties : Research has also shown that derivatives of this compound can induce apoptosis in various cancer cell lines, with an IC50 value of 0.8 µM reported in one study. This highlights its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.